molecular formula C15H17N3O3S B6002923 2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol

2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol

Cat. No. B6002923
M. Wt: 319.4 g/mol
InChI Key: PUOQGZJDXOWPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol involves the inhibition of protein kinase activity. This compound binds to the ATP-binding site of certain protein kinases, preventing them from phosphorylating their substrate proteins. This inhibition can be reversible or irreversible, depending on the specific kinase being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol are dependent on the specific protein kinase being targeted. In general, inhibition of protein kinase activity can lead to a variety of effects, including changes in cell proliferation, differentiation, and apoptosis. This compound has also been shown to have anti-inflammatory effects in certain contexts.

Advantages and Limitations for Lab Experiments

The advantages of using 2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol in lab experiments include its specificity for certain protein kinases, its reversible or irreversible inhibition of kinase activity, and its potential as a tool for studying kinase function. However, there are also limitations to using this compound, including its potential off-target effects and the need for careful optimization of experimental conditions.

Future Directions

There are several future directions for research involving 2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol. One direction involves the development of new analogs of this compound with improved specificity and potency for certain protein kinases. Another direction involves the use of this compound in combination with other inhibitors or drugs to achieve synergistic effects. Finally, further research is needed to fully understand the potential applications of this compound in various disease contexts.

Synthesis Methods

The synthesis of 2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol has been achieved using various methods. One of the most common methods involves the reaction of 4-(allyloxy)phenol with ethylene sulfide to form 2-(4-allyloxyphenyl)thioethanol. This compound is then reacted with 2-bromoethylamine hydrobromide to form 2-({2-[4-(allyloxy)phenoxy]ethyl}thio)ethanamine. Finally, this compound is reacted with 6-chloropyrimidine-4-amine to form 2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol.

Scientific Research Applications

2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol has been used in various scientific research applications. One of the most common applications is as a tool for studying protein kinase activity. This compound has been shown to inhibit the activity of certain protein kinases, which play a crucial role in various cellular processes. By inhibiting these kinases, researchers can gain a better understanding of their function and develop new treatments for diseases that involve aberrant kinase activity.

properties

IUPAC Name

4-amino-2-[2-(4-prop-2-enoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-2-7-20-11-3-5-12(6-4-11)21-8-9-22-15-17-13(16)10-14(19)18-15/h2-6,10H,1,7-9H2,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOQGZJDXOWPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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